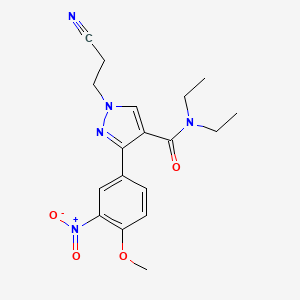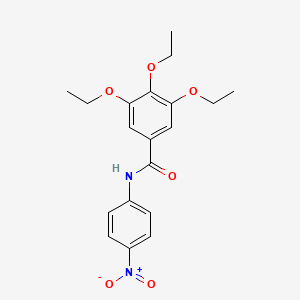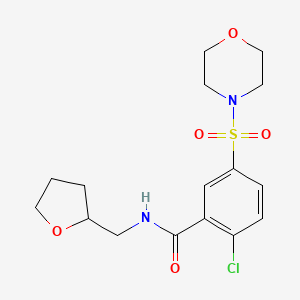
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide (BNPMB) is a chemical compound that has been widely used in scientific research due to its unique properties. BNPMB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is overexpressed in many types of cancer. In neuroscience, this compound has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, this compound has been used to investigate the effects of PKC inhibition on vascular smooth muscle contraction and relaxation.
Mécanisme D'action
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. PKC plays a key role in many signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting PKC, this compound can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context and the signaling pathways that are affected by PKC inhibition. In cancer cells, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In neurons, this compound can enhance synaptic plasticity and memory formation by modulating the activity of PKC isoforms. In vascular smooth muscle cells, this compound can cause relaxation by inhibiting the PKC-mediated phosphorylation of myosin light chain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments is its high potency and specificity for PKC inhibition. This compound has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and optimize the experimental conditions when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide. One direction is to investigate the role of PKC isoforms in different cellular processes and diseases, and to develop isoform-specific PKC inhibitors. Another direction is to explore the potential therapeutic applications of this compound and other PKC inhibitors in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of novel synthetic methods for this compound and related compounds could lead to the discovery of new PKC inhibitors with improved properties.
In conclusion, this compound is a potent and specific inhibitor of PKC that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of PKC in various cellular processes and diseases. However, it is important to consider the advantages and limitations of using this compound in lab experiments and to optimize the experimental conditions accordingly. Future research on this compound and related compounds could lead to the discovery of new PKC inhibitors with improved properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide involves the reaction of 2-bromo-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-7-4-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBXQGBJBLXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)